molecular formula C15H9BrO2 B103703 (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone CAS No. 15482-69-6

(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B103703
CAS No.: 15482-69-6
M. Wt: 301.13 g/mol
InChI Key: GYWZTQBPGMBXHH-UHFFFAOYSA-N
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Description

(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone (CAS 15482-69-6) is a high-value benzofuran derivative supplied for advanced research and development. This compound, with a molecular formula of C15H9BrO2 and a molecular weight of 301.13 g/mol, serves as a versatile chemical scaffold in medicinal chemistry and organic synthesis . Benzofuran is a key structural motif ubiquitous in numerous biologically active natural products and synthetic pharmaceuticals . Researchers value this 5-bromo-substituted benzofuran ketone as a critical synthetic intermediate for constructing more complex molecular architectures . Its structure makes it a candidate for developing novel compounds with potential pharmacological activities, aligning with the known properties of benzofuran derivatives that include antifungal, antibacterial, and anti-tumor effects . The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical reference standard or a building block in synthetic chemistry. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any personal, human, or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

(5-bromo-1-benzofuran-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-12-6-7-13-11(8-12)9-14(18-13)15(17)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWZTQBPGMBXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355451
Record name (5-bromo-1-benzofuran-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15482-69-6
Record name (5-bromo-1-benzofuran-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with 5-bromo-1-benzofuran, which undergoes acylation using benzoyl chloride in the presence of Lewis acids such as AlCl₃ or FeCl₃. The reaction proceeds via the formation of an acylium ion intermediate, which attacks the electron-rich C2 position of the benzofuran ring. Key parameters influencing yield include:

  • Temperature : Optimal acylation occurs at 80–100°C, balancing reaction rate and side-product formation.

  • Solvent System : Dichloromethane (DCM) or 1,2-dichloroethane enhances electrophile stability.

  • Stoichiometry : A 1.2:1 molar ratio of benzoyl chloride to benzofuran derivative minimizes unreacted starting material.

A representative procedure involves refluxing 5-bromo-1-benzofuran (10 mmol) with benzoyl chloride (12 mmol) and AlCl₃ (15 mmol) in DCM for 6–8 hours, achieving isolated yields of 78–85% after aqueous workup and silica gel chromatography.

Oxidative Coupling Strategies

Recent advances utilize iodine-mediated oxidative coupling to assemble the benzofuran core and ketone group in a single step. This method avoids pre-functionalized starting materials and enhances atom economy.

I₂/TBHP/NaN₃-Mediated Cyclization

A protocol adapted from Xu et al. (2015) employs iodine (I₂), tert-butyl hydroperoxide (TBHP), and sodium azide (NaN₃) in ethanol to convert 2-hydroxychalcone precursors into benzofuran derivatives. For (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone:

  • Precursor Synthesis :

    • Condense 5-bromo-2-hydroxyacetophenone with benzaldehyde under basic conditions to form trans-2-hydroxychalcone.

    • Yield: 72–80% after recrystallization.

  • Oxidative Cyclization :

    • React chalcone (0.25 mmol) with I₂ (0.025 mmol), TBHP (0.5 mmol), and NaN₃ (0.05 mmol) in ethanol at 80°C for 12 hours.

    • Purify via column chromatography (hexane:ethyl acetate = 5:1).

    • Yield: 65–70%.

Advantages :

  • Single-pot formation of benzofuran and ketone groups.

  • Tolerance for electron-withdrawing substituents like bromine.

Reduction-Acylation Tandem Approach

This two-step method first reduces a benzofuran-carboxylic acid derivative to the alcohol, followed by oxidation to the ketone.

Stepwise Procedure

  • Reduction :

    • Treat 5-bromo-1-benzofuran-2-carboxylic acid with lithium aluminum hydride (LiAlH₄) in THF at 0°C.

    • Intermediate alcohol isolated in 88% yield.

  • Oxidation :

    • Oxidize the alcohol using pyridinium chlorochromate (PCC) in DCM.

    • Final ketone yield: 82–85%.

Spectroscopic Validation :

  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm; carbonyl carbon (C=O) at δ 192.5 ppm in ¹³C NMR.

  • FTIR : Strong absorption at 1685 cm⁻¹ (C=O stretch).

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction Time (h)Cost EfficiencyScalability
Friedel-Crafts78–856–8ModerateHigh
Oxidative Coupling65–7012LowModerate
Reduction-Acylation82–8510–12HighLow

Key Observations :

  • Friedel-Crafts acylation offers the best balance of yield and scalability for industrial applications.

  • Oxidative coupling is preferable for laboratories prioritizing atom economy over reaction time.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzofuran ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield alcohol derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution: Formation of various substituted benzofuran derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Methanone Group

Compound 1 : (5-Bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone
  • Structure : Replaces the phenyl group with a 3-methyl-3-phenylcyclobutyl moiety.
  • Properties :
    • Yield : 94% (higher than the phenyl analog due to steric stabilization during synthesis) .
    • Melting Point : 134–135°C (lower than oxime derivatives but comparable to other ketones) .
Compound 2 : 1-(5-Bromo-1-benzofuran-2-yl)ethanone
  • Structure: Replaces the phenylmethanone group with an ethanone (acetyl) group.
  • Properties :
    • Crystallography : Orthorhombic crystal system (Pbca space group), with lattice constants $a = 10.8301 \, \text{Å}$, $b = 7.4630 \, \text{Å}$, $c = 21.7213 \, \text{Å}$ .
    • Biological Activity : Exhibits anticonvulsant and anti-inflammatory properties, suggesting the acetyl group modulates target binding compared to bulkier aryl ketones .

Substituent Variations on the Benzofuran Ring

Compound 3 : (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
  • Structure : Adds a methyl group at the 3-position of the benzofuran ring.
  • Properties :
    • Lipophilicity : Increased hydrophobicity due to the methyl group, enhancing membrane permeability .
    • Synthetic Yield : Comparable to the parent compound (~90% yield via Suzuki-Miyaura coupling) .
Compound 4 : 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran
  • Structure : Incorporates a 4-methylphenyl group at the 2-position and a sulfinyl group at the 3-position.
  • Properties :
    • Dihedral Angle : 29.58° between the benzofuran plane and 4-methylphenyl ring, indicating moderate steric distortion .
    • Reactivity : The sulfinyl group enhances hydrogen bonding, improving solubility in polar solvents .

Functional Group Additions

Compound 5 : (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone oxime
  • Structure : Oxime derivative of the parent compound with additional bromine at the 7-position.
  • Properties: Melting Point: >200°C (higher than the ketone due to oxime formation) .
Compound 6 : 1-(5-Bromo-1-benzofuran-2-yl)-3-(substituted phenyl)-prop-2-en-1-one
  • Structure: Propenone chain introduces extended conjugation.
  • Properties :
    • Electronic Effects : Enhanced π-conjugation shifts UV-Vis absorption maxima, useful in photochemical studies .
    • Derivatives : Reacts with urea/thiourea to form pyrimidines, indicating versatile reactivity .

Halogen and Heteroatom Modifications

Compound 7 : 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone
  • Structure : Fluorine and methoxy substituents on the aryl ring.
  • Properties :
    • Electronic Effects : Fluorine increases electronegativity, while methoxy enhances resonance donation, altering reaction kinetics in nucleophilic substitutions .

Biological Activity

The compound (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone , a derivative of benzofuran, has drawn attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The structure of this compound features a benzofuran moiety substituted with a bromine atom at the 5-position and a phenyl group attached to the carbonyl carbon. The presence of the bromine atom is significant, as halogen substitutions often enhance the biological activity of organic compounds by affecting their electronic properties and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound.

Cytotoxicity Studies

A review indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50 values in the low micromolar range against leukemia cells (K562 and HL60), indicating potent anticancer activity without notable toxicity towards normal cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Notes
This compoundK5625Significant cytotoxicity
HL600.1High selectivity for cancer cells
MCC1019A54916.4Inhibits AKT signaling pathway

The mechanism of action often involves the induction of apoptosis and disruption of critical signaling pathways, such as the AKT pathway, which is crucial for cancer cell survival and proliferation .

Structure–Activity Relationship (SAR)

The biological activity of benzofuran derivatives is significantly influenced by their structural features. For instance, the position and type of substituents on the benzofuran ring affect both cytotoxicity and selectivity for cancer cells. Studies indicate that halogen substitutions enhance hydrophobicity and electron-donating properties, which are beneficial for increasing cytotoxic effects against tumor cells .

Key SAR Findings:

  • Halogen Positioning: The position of halogen atoms on the benzofuran ring correlates with increased cytotoxicity.
  • Functional Groups: The presence of hydroxyl or other electron-donating groups enhances binding interactions with biological targets.

Case Studies

Several case studies have documented the effectiveness of benzofuran derivatives in preclinical models:

  • In Vivo Studies: In murine models, compounds similar to this compound have shown reduced tumor growth without significant side effects on body weight or organ size .
  • Mechanistic Insights: Investigations into molecular interactions have revealed that specific residues in target proteins are critical for the activity of these compounds, highlighting their potential as targeted therapies in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone?

  • Methodological Answer : The compound is synthesized via condensation of substituted azo benzaldehyde derivatives (e.g., 2-hydroxy-5-azo benzaldehyde) with 4-bromophenacyl bromide. The reaction is conducted in absolute ethanol with potassium carbonate (K₂CO₃) under reflux for 1 hour. Post-reaction, the mixture is cooled, filtered, and vacuum-dried. Yields range from 65% to 88%, depending on substituents (e.g., electron-withdrawing groups improve yields). Purification involves recrystallization or column chromatography.
Reaction Conditions Details
SolventAbsolute ethanol
BaseK₂CO₃ (0.1 mol)
TemperatureReflux (~78°C)
Reaction Time1 hour
WorkupFiltration, vacuum drying

Q. How is spectroscopic characterization performed for this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1640 cm⁻¹, C-O stretches at 1170–1280 cm⁻¹).
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.3 ppm) and carbonyl carbons (δ ~183 ppm). For example, the benzofuran C7 proton appears as a singlet at δ 7.27 ppm.
  • Elemental Analysis : Confirm purity (>99% by TLC) and molecular formula (e.g., C₁₉H₁₂BrNO₂).
    • Cross-validation with high-resolution mass spectrometry (HRMS) is recommended.

Q. What biological activities are associated with benzofuran derivatives like this compound?

  • Answer : Benzofurans exhibit anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities. For example, derivatives with electron-deficient substituents (e.g., bromine) show enhanced antifungal activity. Structure-activity relationship (SAR) studies focus on optimizing the benzofuran core and substituent positions.

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound?

  • Methodological Answer :

Data Collection : Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å).

Structure Solution : SHELXS/SHELXD for phase problem resolution.

Refinement : SHELXL for least-squares refinement (anisotropic displacement parameters, hydrogen atom positioning).

Validation : ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks.

  • Crystal Data : Orthorhombic space group Pbca with unit cell parameters a = 10.8301 Å, b = 7.4630 Å, c = 21.7213 Å, V = 1755.62 ų, Z = 7.

    Crystallographic Parameters Values
    Space GroupPbca
    a, b, c (Å)10.8301, 7.4630, 21.7213
    V (ų)1755.62
    R Factor<0.05

Q. How to address contradictions in NMR data between synthesized batches?

  • Answer : Discrepancies in δ values may arise from:

  • Solvent Effects : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃).
  • Impurities : Confirm purity via HPLC (>99%) or GC-MS.
  • Concentration Effects : Standardize sample concentration (e.g., 10 mg/mL).
  • Temperature : Record spectra at controlled temperatures (e.g., 25°C).
    • Cross-check with 2D NMR (COSY, HSQC) to resolve overlapping signals.

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

  • Answer :

  • Catalyst Optimization : Replace K₂CO₃ with phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions.
  • Solvent Selection : Switch to DMF or THF for better solubility of aromatic intermediates.
  • Workflow Automation : Use continuous-flow reactors to control exothermic reactions and improve reproducibility.
  • In-line Monitoring : Implement FTIR or Raman spectroscopy for real-time reaction tracking.
    • Pilot studies show a 15–20% yield increase with TBAB in DMF at 80°C.

Data Analysis and Interpretation

Q. How to analyze electron density maps for disordered bromine atoms in crystallographic models?

  • Answer :

Disorder Modeling : Split bromine occupancy using SHELXL’s PART instruction.

Restraints : Apply SIMU/DELU restraints to manage thermal motion artifacts.

Validation : Check ADPs (anisotropic displacement parameters) with Coot and resolve outliers via iterative refinement.

  • Example: A 70:30 occupancy ratio for bromine positions reduced R₁ from 0.08 to 0.05 in a related benzofuran derivative.

Q. What computational methods support SAR studies for this compound?

  • Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity).
  • DFT Calculations : Gaussian09 for optimizing geometry and calculating frontier molecular orbitals (HOMO-LUMO gaps).
  • MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability.
    • Recent studies correlate bromine’s electronegativity with enhanced π-π stacking in COX-2 inhibition.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
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(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone

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